molecular formula C14H11F2NO B2369870 4-Fluoro-N-(4-fluorobenzyl)benzamide CAS No. 512181-73-6

4-Fluoro-N-(4-fluorobenzyl)benzamide

Cat. No.: B2369870
CAS No.: 512181-73-6
M. Wt: 247.245
InChI Key: CJFYBDORFMDXTG-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-fluorobenzyl)benzamide is an organic compound with the molecular formula C14H11F2NO. It belongs to the class of benzamides, which are compounds containing a benzamide moiety that is N-linked to a benzyl group. This compound is characterized by the presence of two fluorine atoms attached to the benzene rings, which can influence its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(4-fluorobenzyl)benzamide typically involves the reaction of 4-fluorobenzoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(4-fluorobenzyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-Fluoro-N-(4-fluorobenzyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(4-fluorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-(4-fluorobenzyl)benzamide is unique due to the presence of two fluorine atoms on the benzene rings, which can influence its chemical reactivity and interactions with biological targets. This dual fluorination can enhance its stability and binding affinity in certain applications, making it a valuable compound for research and development .

Biological Activity

4-Fluoro-N-(4-fluorobenzyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its fluorinated benzamide structure, is being explored for various pharmacological applications, including anti-cancer and anti-viral activities.

Chemical Structure

The molecular formula of this compound is C14H11F2NOC_{14}H_{11}F_2NO. The presence of fluorine atoms in the structure enhances its lipophilicity and biological activity. The compound can be represented as follows:

Structure 4 Fluoro N 4 fluorobenzyl benzamide\text{Structure }\text{4 Fluoro N 4 fluorobenzyl benzamide}

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds possessing similar structural motifs demonstrate promising activity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines.

Cell Line IC50 Value (µg/mL)
A-54922.09
MCF-76.40

These values indicate the concentration required to inhibit cell growth by 50%, suggesting a strong potential for further development as an anticancer agent .

Anti-HIV Activity

In addition to its anticancer properties, derivatives of this compound have been investigated for their anti-HIV activity. A study highlighted that compounds related to this structure showed significant inhibition of HIV-1 replication in MT-4 cells, with some compounds exhibiting dual anti-HIV and anticancer activities .

The mechanism through which this compound exerts its biological effects involves binding to specific receptors or enzymes. This binding inhibits their activity, which is crucial for the therapeutic effects observed. The fluorinated groups contribute to enhanced binding affinity and specificity towards biological targets, thereby increasing the efficacy of the compound .

Case Study 1: Cytotoxicity Assessment

A study conducted on a series of fluorinated benzamides, including this compound, assessed their cytotoxicity across various cancer cell lines. The results indicated that the compound significantly reduced cell viability in both A-549 and MCF-7 lines, supporting its potential as an anticancer agent.

Case Study 2: Anti-HIV Efficacy

Another investigation focused on the antiviral properties of related compounds demonstrated that certain derivatives of this compound effectively inhibited HIV replication. This study utilized MT-4 cells to evaluate the effectiveness of these compounds against viral infection, revealing promising results for further exploration in HIV treatment strategies .

Properties

IUPAC Name

4-fluoro-N-[(4-fluorophenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO/c15-12-5-1-10(2-6-12)9-17-14(18)11-3-7-13(16)8-4-11/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFYBDORFMDXTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Flourobenzyl amine (27 grams, 0.22 mole) was dissolved in 200 mL of CH2Cl2. To this was added 400 mL of 1N NaOH and the resulting mixture cooled to 0° C. 4-Fluorobenzoyl chloride (33 grams, 0.21 mole) was added dropwise with stirring. The reaction was allowed to proceed for 20 min after which the organic layer was separated, dried over Na2SO4, filtered and the solvent removed under vacuum to yield 47 grams (92% yield) of 4-fluoro-N-(4-fluoro-benzyl)-benzamide as a solid. MS (M−H) calcd for C14H10F2NO: 246.1. found: 246.0. Anal. Calcd for C14H11F2NO; C, 68.01; H, 4.48; N, 5.66; found: C, 67.76; H, 4.54; N, 5.45. 1H NMR (500 MHz, DMSO) δ: 4.45 (d, 2, J=6), 7.15 (m, 2), 7.34 (overlapping m, 4), 7.97 (m, 2), 9.09 (t, 1, J=6). 13C NMR (125 MHz, DMSO) δ: 41.88, 114.81, 114.98, 115.06, 115.23, 129.08, 129.15, 129.76, 129.83, 130.60, 130.62, 135.66, 135.68, 160.10, 162.03, 162.83, 164.81, 165.04.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three

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